![molecular formula C16H13ClN2O5 B5543686 ethyl 4-[(4-chloro-3-nitrobenzoyl)amino]benzoate](/img/structure/B5543686.png)

ethyl 4-[(4-chloro-3-nitrobenzoyl)amino]benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

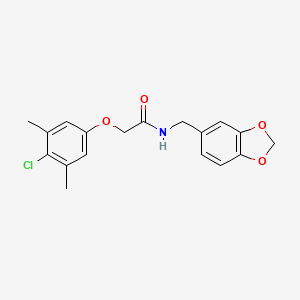

Ethyl 4-[(4-chloro-3-nitrobenzoyl)amino]benzoate is a chemical compound that has been studied in various contexts, including its synthesis, molecular structure, chemical reactions, and properties. Although not directly mentioned in the available literature, related compounds have been synthesized and analyzed, which can provide insights into the characteristics and potential applications of ethyl 4-[(4-chloro-3-nitrobenzoyl)amino]benzoate.

Synthesis Analysis

The synthesis of related compounds involves reactions that yield products with complex molecular structures. For example, ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl) methylamino]benzoate is synthesized using ethyl 2-[(2'-cyanobiphenyl-4-yl) methylamino]-3-nitrobenzoate as the starting material, with hydrazine hydrate as the reducing agent and Pb/C as a catalyst, achieving a yield of 92.0% under optimized conditions (Fang Qiao-yun, 2012). This suggests that similar methods could be applied to synthesize ethyl 4-[(4-chloro-3-nitrobenzoyl)amino]benzoate.

Molecular Structure Analysis

The molecular structure of related compounds, such as ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate, has been characterized using various spectroscopic techniques, including IR, Raman, 1H NMR, 13C NMR, and X-ray diffraction (İ. Koca et al., 2014). These methods provide detailed information on the compound's geometric parameters and vibrational frequencies, which are essential for understanding the molecular structure of ethyl 4-[(4-chloro-3-nitrobenzoyl)amino]benzoate.

Chemical Reactions and Properties

The chemical reactions and properties of ethyl 4-[(4-chloro-3-nitrobenzoyl)amino]benzoate can be inferred from studies on similar compounds. For instance, the reaction of ethyl 4-hydroxybenzoate and 1,2-dichloro-4-nitrobenzene under certain conditions leads to the synthesis of ethyl 4-(2-chloro-4-nitrophenyloxy)benzoate, highlighting the reactivity of similar compounds under specific synthetic conditions (Zheng-Bo Chen et al., 2006).

Physical Properties Analysis

The physical properties of similar compounds, such as melting points, solubility, and crystal structure, have been extensively studied. For example, the crystal structure of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate has been analyzed using single-crystal X-ray diffraction, providing insights into the compound's molecular arrangement and hydrogen bonding patterns (K. Y. Yeong et al., 2018). This information can be useful for predicting the physical properties of ethyl 4-[(4-chloro-3-nitrobenzoyl)amino]benzoate.

Applications De Recherche Scientifique

Continuous-Flow Synthesis

One significant application is in the Two-Step Continuous-Flow Synthesis of Benzocaine , showcasing a method for optimizing the production of benzocaine (ethyl p-aminobenzoate) through a continuous flow system. This process emphasizes advancements in pharmaceutical manufacturing, highlighting efficiency in the synthesis of widely used anesthetics (França et al., 2020).

Dyes and Pigments

Ethyl 4-[(4-chloro-3-nitrobenzoyl)amino]benzoate is foundational in the synthesis of Azo Dyes , particularly in the development of novel phenylazopyrimidone dyes. This synthesis process explores the chemical versatility of the compound for applications in creating dyes with specific absorption characteristics, contributing to the field of materials science (Karcı & Demirçalı, 2006).

Antifungal Applications

The compound's derivatives have been studied for their Antifungal Properties , particularly against Aspergillus species, demonstrating potential as a fungicide. This application is crucial for agricultural and food safety, where controlling fungal growth and toxin production is paramount (Chipley & Uraih, 1980).

Pharmaceutical Intermediates

The optimization of synthesis technology for derivatives of ethyl 4-[(4-chloro-3-nitrobenzoyl)amino]benzoate for Industry Production underscores its importance as a pharmaceutical intermediate. This research focuses on improving yields and simplifying production methods, demonstrating the compound's role in streamlining pharmaceutical manufacturing processes (Qiao-yun, 2012).

Tableting Performance

Investigations into the Tableting Performance of p-Aminobenzoic Acid and Its Esters , including derivatives related to ethyl 4-[(4-chloro-3-nitrobenzoyl)amino]benzoate, provide insights into pharmaceutical formulation. This research is key for understanding how the physical and chemical properties of substances affect their behavior in tablet form, relevant for drug delivery systems (Singaraju et al., 2016).

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 4-[(4-chloro-3-nitrobenzoyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O5/c1-2-24-16(21)10-3-6-12(7-4-10)18-15(20)11-5-8-13(17)14(9-11)19(22)23/h3-9H,2H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUEUZTAYGDMJLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Chloro-3-nitro-benzoylamino)-benzoic acid ethyl ester | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl N-{[2-(4-chlorobenzyl)-3-oxo-2,8-diazaspiro[4.5]dec-8-yl]carbonyl}glycinate](/img/structure/B5543609.png)

![3-{[(1R*,3S*)-1-hydroxy-3-methoxy-7-azaspiro[3.5]non-7-yl]carbonyl}-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5543642.png)

![3-{3-[(mesitylsulfonyl)amino]phenyl}acrylic acid](/img/structure/B5543648.png)

![3-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzamide](/img/structure/B5543656.png)

![N-[4-({4-[(hydroxyimino)methyl]-2-methoxybenzyl}oxy)phenyl]acetamide](/img/structure/B5543663.png)

![4-(2-methoxyphenoxy)-1-[2-(1H-pyrazol-1-yl)butanoyl]piperidine](/img/structure/B5543675.png)

![N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-methylpyrimidin-2-amine](/img/structure/B5543691.png)